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Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802

A detailed examination of two potent multi-targeted tyrosine kinase inhibitors, Glesatinib and
Sitravatinib, this guide offers a comparative analysis of their efficacy, mechanisms of action,
and relevant experimental data for researchers, scientists, and drug development
professionals. The following sections provide a comprehensive overview of preclinical and
clinical findings, detailed experimental protocols, and visual representations of their respective
signaling pathways.

Glesatinib (MGCD265) and Sitravatinib (MGCD516) are orally bioavailable, multi-targeted
tyrosine kinase inhibitors that have demonstrated significant potential in cancer therapy. While
both agents target the MET receptor tyrosine kinase, their broader kinase inhibition profiles and
primary mechanisms of action diverge, leading to distinct therapeutic applications. Glesatinib is
a spectrum-selective inhibitor of MET and AXL, with a unique Type Il binding mode to MET that
allows it to overcome certain resistance mechanisms to Type | inhibitors.[1] Sitravatinib exhibits
a broader target profile, potently inhibiting TAM receptors (Tyro3, Axl, MerTK), VEGFR, and
other receptor tyrosine kinases, positioning it as a modulator of the tumor microenvironment
and a candidate for overcoming resistance to immune checkpoint inhibitors.[2]

Quantitative Data Summary

The following tables provide a structured comparison of the in vitro and in vivo efficacy of
Glesatinib and Sitravatinib based on available preclinical and clinical data.

Table 1: In Vitro Kinase Inhibition
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Compound Target IC50 (nmollL) Reference
Glesatinib MET (wild-type) 19 [3]
AXL <75 [3]
MERTK <75 [3]
PDGFR family <75 [3]
VEGFR2 172 [3]
Sitravatinib AXL 15-20 [1]
MERTK 1.5-20 [1]
VEGFR 1.5-20 [1]
KIT 1.5-20 [1]
MET 1.5-20 [1]
Table 2: In Vitro Cellular Efficacy
. Genetic
Compound Cell Line . IC50 (pM) Reference
Alteration
Glesatinib NCI-H1299 - 0.08 [4]
KB-C2 (P-
( gp_ - 5-10 [4]
overexpressing)
SW620/Ad300
(P-gp - 5-10 [4]

overexpressing)

HEK293/ABCB1
(P-gp - 5-10 [4]
overexpressing)

Not specified, but

) o Various solid Variety of demonstrated
Sitravatinib ] ) ] ] [1]
tumor cell lines phenotypes anti-proliferative
effects
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ble 3: In Vivo Eff : [ el

Compound Tumor Model Dosing Outcome Reference
Complete
Hs746T _
o 60 mg/kg once regression of
Glesatinib (METex14 del, ) ) ) [3]
N daily medium-sized
amplified)

tumors

LU2503 (NSCLC
PDX, METex14
del)

60 mg/kg once
daily

Marked tumor

regression

3]

LU5381 (NSCLC
PDX, METex14

60 mg/kg once

Marked tumor

(3]

dail regression
del) Y g
Lung and .
Potent anti-tumor
Sitravatinib sarcoma Not specified o [1]
activity
xenograft models
Table 4: Clinical Efficacy
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Compound Trial Identifier Cancer Type Key Findings Reference
ORR of 25.9% in
NSCLC patients
with MET/AXL
mutation or
amplification;
ORR of 30.0% in
o NCT00697632 Advanced Solid a subset with
Glesatinib o [5]
(Phase 1) Tumors MET-activating
mutations. All 6
partial responses
were in patients
with MET exon
14 deletion
mutations.
Overall ORR of
11.8%; Median
PFS of 4.0
Advanced months; Median
NSCLC with OSof 7.0
Phase Il o [6]
MET activating months. The
alterations study was
terminated early
due to modest
clinical activity.
Overall ORR of
) 11.8% in Phase
) o NCT02219711 Advanced Solid )
Sitravatinib 1b. In patients [1]
(Phase Ib) Tumors )
with NSCLC, the
ORR was 13.2%.
ORR of 18%;
Advanced ]
MRTX-500 Median PFS of
) NSCLC (post-
(Phase 2, with ) 5.7 months; [7]
] checkpoint ]
Nivolumab) S Median OS of
inhibitor)
14.9 months.
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Did not meet its

SAPPHIRE Advanced non- ] )
) primary endpoint
(Phase 3, with squamous
_ of overall
Nivolumab) NSCLC )
survival.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted

by Glesatinib and Sitravatinib.
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Glesatinib's primary signaling pathway inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sitravatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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